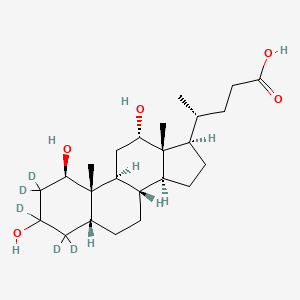

1|A-Hydroxydeoxycholic Acid-d4

Description

BenchChem offers high-quality 1|A-Hydroxydeoxycholic Acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1|A-Hydroxydeoxycholic Acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15?,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1/i10D2,11D2,15D |

InChI Key |

DAKYVYUAVGJDRK-BKTGJNJASA-N |

Isomeric SMILES |

[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)O)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1beta-Hydroxydeoxycholic Acid-d4

Technical Guide: 1 -Hydroxydeoxycholic Acid-d4

Structure, Properties, and Analytical Applications in CYP3A Phenotyping[1][2]

Part 1: Executive Summary & Biological Context

1

Because this metabolic conversion is highly specific, 1

1

Part 2: Chemical Structure & Stereochemistry[1]

2.1 Core Identity[]

-

Common Name: 1

-Hydroxydeoxycholic Acid-d4[][4][5][6] -

Chemical Name: 1

,3 -

Parent Compound CAS: 80434-32-8 (Unlabeled)[][4]

-

Molecular Formula:

[][4] -

Molecular Weight: ~412.59 g/mol (vs. 408.57 g/mol for unlabeled)[]

2.2 Structural Analysis

The molecule is based on the 5

-

A-Ring Modification: The 1

-hydroxyl group introduces polarity on the "top" face of the steroid A-ring, creating a distinct steric environment compared to the common 3 -

Deuterium Labeling (-d4): The four deuterium atoms are typically incorporated into the steroid nucleus or the side chain (e.g., 2,2,4,4-d4 pattern is common for bile acid standards derived from specific precursors).[] This mass shift (+4 Da) is sufficient to resolve the IS from the analyte and its natural isotopes in Mass Spectrometry.

Figure 1: Metabolic formation of the analyte and its relationship to the d4-labeled internal standard.[7]

Part 3: Physicochemical Properties[1]

The addition of the 1

| Property | Value / Description | Impact on Analysis |

| Solubility | Soluble in Methanol, Ethanol, DMSO.[] Sparingly soluble in water (acidic form).[] | Stock solutions should be prepared in MeOH or DMSO. |

| Acidity (pKa) | ~5.0 (Carboxylic acid side chain).[] | Ionizes efficiently in Negative ESI mode ( |

| Lipophilicity | LogP ~ 2.5 - 3.0 (Lower than DCA due to extra -OH).[] | Elutes earlier than DCA on C18 columns.[] |

| Stability | Stable as solid (-20°C).[] Solutions stable for weeks at -20°C. | Avoid repeated freeze-thaw cycles.[] |

| Isotopic Purity | Typically ≥ 99% Deuterium incorporation.[] | Critical to prevent "cross-talk" (unlabeled signal in the IS channel). |

Part 4: Analytical Application (LC-MS/MS)

The primary application of 1

4.1 Experimental Workflow

The quantification typically requires measuring the ratio of 1

Protocol: Plasma/Urine Extraction []

-

Sample Aliquot: 50 µL of plasma or urine.

-

IS Addition: Add 10 µL of 1

-Hydroxydeoxycholic Acid-d4 (1 µM in MeOH). -

Hydrolysis (Optional but Recommended): Add

-glucuronidase/arylsulfatase or NaOH to deconjugate.[] Incubate at 37°C for 2 hours. -

Protein Precipitation: Add 200 µL Acetonitrile (ice cold). Vortex and Centrifuge (15,000 x g, 10 min).

-

Supernatant Transfer: Evaporate supernatant and reconstitute in Mobile Phase (50:50 MeOH:Water).

4.2 LC-MS/MS Method Parameters

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[]

-

Mobile Phase:

-

A: Water + 10 mM Ammonium Acetate (pH ~9 improves peak shape for bile acids).[]

-

B: Methanol or Acetonitrile.[]

-

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion | Product Ion | Collision Energy (eV) | Type |

| 1 | 407.3 | 389.3 (Loss of | 25 | Quantifier |

| 407.3 | 343.3 (Ring cleavage) | 40 | Qualifier | |

| 1 | 411.3 | 393.3 (Loss of | 25 | Internal Standard |

| DCA (Parent) | 391.3 | 345.3 | 30 | Target Analyte |

Note: The exact product ions should be optimized on the specific instrument, as fragmentation patterns can vary.[]

Figure 2: Analytical workflow for CYP3A phenotyping using the d4 Internal Standard.

Part 5: Biological Significance & Interpretation[1]

The utility of 1

-

CYP3A4 Specificity: Unlike 6

-hydroxycortisol (which has high inter-individual variability due to renal factors), 1 -

Sensitivity: Clinical studies show that 1

-OH-DCA levels drop by >80% with CYP3A inhibitors (e.g., Itraconazole) and rise >6-fold with inducers (e.g., Rifampicin).[][8] -

Data Normalization: Using the d4-labeled standard allows researchers to report the Metabolic Ratio :

The d4 standard ensures the numerator

References

-

Bodin, K., et al. (2005). "Antiepileptic drugs increase plasma levels of 4beta-hydroxycholesterol in humans: evidence for involvement of cytochrome p450 3A4."[] Journal of Biological Chemistry. Link(Seminal work establishing bile acid hydroxylation markers).

-

Hayes, A., et al. (2016).

-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity."[] Drug Metabolism and Disposition. Link(Definitive identification of the 1 -

Magliocco, G., et al. (2021). "The 1

-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker?" Journal of Personalized Medicine. Link(Clinical application and validation of the biomarker). -

Xue, Y., et al. (2024). "1

-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential."[][8] Drug Metabolism and Disposition. Link(Recent validation in plasma matrix).

Sources

- 2. researchgate.net [researchgate.net]

- 3. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. esschemco.com [esschemco.com]

- 5. 1beta-Hydroxydeoxycholic Acid-D4 (major) | CAS 80434-32-8 | ESS | Biomol.de [biomol.com]

- 6. gentaur.pt [gentaur.pt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Unfolding Story of 1β-Hydroxydeoxycholic Acid: A Key Player in Fetal Bile Acid Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The landscape of bile acid metabolism in the developing fetus is a stark contrast to that of the adult, characterized by unique enzymatic pathways and a distinct profile of bile acid species. Among these, 1β-hydroxydeoxycholic acid (1β-OH-DCA) emerges as a significant metabolite, reflecting the immaturity of certain hepatic processes and the activation of alternative detoxification routes. This technical guide provides a comprehensive exploration of the biological role of 1β-OH-DCA in fetal bile acid metabolism. We will delve into its synthesis, the enzymatic machinery involved, its physiological significance, and its potential clinical implications in neonatal health and disease. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating developmental metabolism and liver function.

Introduction: The Unique Milieu of Fetal Bile Acid Homeostasis

Bile acids are crucial for lipid digestion and absorption, and they also function as signaling molecules that regulate their own synthesis and transport, as well as glucose and energy homeostasis. In adults, the synthesis of the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is a well-orchestrated process. However, the fetal liver operates under different physiological constraints, leading to a distinct bile acid profile. The immaturity of certain enzymatic pathways, such as 12α-hydroxylation, results in a lower cholic to chenodeoxycholic acid ratio in the fetus compared to newborns and adults.[1] This immaturity necessitates alternative metabolic pathways to handle the bile acid load, one of which is hydroxylation at the 1β position. The presence of bile acids with hydroxyl groups at the C-1 and C-6 positions is a conspicuous feature of fetal bile acid profiles, indicating hepatic synthesis via pathways different from those in adults.[1]

The Synthesis of 1β-Hydroxydeoxycholic Acid: A Fetal Prerogative

The formation of 1β-OH-DCA is a prime example of the unique metabolic capabilities of the fetal liver. This section will explore the enzymatic basis of this reaction and its place within the broader context of fetal bile acid synthesis.

The Role of Cytochrome P450 3A Enzymes

The 1β-hydroxylation of deoxycholic acid (DCA) and other bile acids is primarily catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes. While CYP3A4 is the major drug-metabolizing enzyme in the adult liver, the fetal liver is characterized by the high expression of CYP3A7.

-

CYP3A7: The Fetal Isoform: CYP3A7 is the predominant CYP3A isoform in the fetal liver, accounting for a significant portion of the total fetal hepatic CYP content.[2] It is expressed as early as 50-60 days of gestation.[2] While CYP3A7 generally has a lower catalytic efficiency for many substrates compared to CYP3A4, it exhibits a notable activity towards certain endogenous compounds, including the 1β-hydroxylation of bile acids.[2][3]

-

CYP3A4 and CYP3A5: Although present at much lower levels in the fetal liver compared to CYP3A7, CYP3A4 and CYP3A5 also contribute to 1β-hydroxylation of DCA.[4] The expression of CYP3A4 increases rapidly after birth, gradually replacing CYP3A7 as the dominant CYP3A isoform.

The differential expression of these enzymes throughout development is a key determinant of the changing bile acid profiles from fetal life to infancy.

Fetal Bile Acid Synthesis Pathways

The synthesis of 1β-OH-DCA occurs as a modification of existing primary and secondary bile acids. The immaturity of the primary bile acid synthesis pathway in the fetus leads to an accumulation of precursors that can be shunted into alternative hydroxylation pathways.

Physiological Role of 1β-Hydroxydeoxycholic Acid in the Fetus and Neonate

While the synthesis of 1β-OH-DCA is well-established, its precise physiological function in the developing fetus and newborn is an area of active investigation. Several hypotheses have been proposed:

-

Detoxification Mechanism: The primary role of 1β-hydroxylation is likely to increase the hydrophilicity of bile acids. This enhanced water solubility facilitates their elimination from the fetal system, thereby protecting the developing liver and other organs from the cytotoxic effects of accumulating hydrophobic bile acids. This is particularly important given the immature excretory capacity of the fetal liver.

-

Signaling Molecule: It is plausible that 1β-OH-DCA and other "atypical" fetal bile acids may act as signaling molecules, interacting with nuclear receptors and other cellular targets to regulate gene expression and developmental processes in the fetal liver, placenta, and other tissues. However, specific receptors and signaling pathways for 1β-OH-DCA have yet to be fully elucidated.

-

Postnatal Digestive Function: After birth, the composition of the bile acid pool rapidly changes to support the digestion and absorption of lipids from milk. While the direct role of 1β-OH-DCA in this process is likely minimal due to its rapid decline in concentration, its presence in early neonatal life may be a transitional adaptation.

Quantitative Analysis of 1β-Hydroxydeoxycholic Acid in Neonatal Matrices

Accurate quantification of 1β-OH-DCA and its conjugates in various biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

| Biological Matrix | Typical Concentration Range of 1β-Hydroxylated Bile Acids | Key Considerations |

| Fetal Gallbladder Bile | Present as a conspicuous feature, but absolute concentrations are very low (<0.05 mM before 17 weeks gestation).[1] | Concentrations increase significantly after 17 weeks of gestation.[1] |

| Neonatal Urine | The main urinary bile acid in early infancy. Substantial amounts can be detected for up to 3 months. | Concentrations are significantly higher than in adults. Normalization to creatinine is recommended. |

| Meconium | Contains a significant proportion of "fetal" bile acids, including 1β-hydroxylated forms. | The complex matrix requires robust extraction and cleanup procedures. |

| Neonatal Feces | The percentage of fetal bile acids decreases after birth but can be substantial for the first month. | Reflects the transition from fetal to infant bile acid metabolism. |

Experimental Protocol: Quantification of 1β-OH-DCA in Meconium by LC-MS/MS

This section provides a detailed, step-by-step methodology for the extraction and quantification of 1β-OH-DCA and its conjugates from meconium.

Materials and Reagents

-

Meconium sample (~0.25 g)

-

Internal standards (e.g., deuterated 1β-OH-DCA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation and Extraction

-

Homogenization: Weigh approximately 0.25 g of meconium into a centrifuge tube. Add a known amount of internal standard solution. Add 2 mL of methanol and homogenize thoroughly using a vortex mixer for 1-2 minutes, followed by sonication for 30 minutes.[5]

-

Protein Precipitation & Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes to pelletize solid debris.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the supernatant from the centrifugation step onto the conditioned cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the bile acids with a stronger organic solvent (e.g., methanol or acetonitrile containing a small percentage of formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with a small amount of formic acid and/or ammonium formate (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization. Specific precursor-to-product ion transitions for 1β-OH-DCA and its conjugates, as well as the internal standards, should be optimized for maximum sensitivity and specificity.

Clinical Relevance of 1β-Hydroxydeoxycholic Acid

The unique presence of 1β-OH-DCA in the fetal and neonatal period suggests its potential as a biomarker for developmental processes and certain pathological conditions.

Indicator of Fetal Liver Development

The levels of 1β-OH-DCA and other atypical bile acids can serve as a metabolic fingerprint of fetal liver maturity. A shift from a 1β-hydroxylation-dominant profile to a more adult-like profile after birth reflects the normal ontogeny of hepatic enzymes.

Potential Biomarker for Neonatal Cholestasis

Neonatal cholestasis is a condition of impaired bile flow that can be caused by a variety of disorders, including biliary atresia and neonatal hepatitis.[6][7] Early and accurate diagnosis is critical for appropriate management. While total bile acid levels are elevated in both conditions, the specific profile of individual bile acids may offer diagnostic clues.

-

Biliary Atresia vs. Neonatal Hepatitis: Some studies have suggested that the ratio of certain bile acids may help differentiate between biliary atresia and neonatal hepatitis.[8] While specific data on 1β-OH-DCA in these conditions is still emerging, it is plausible that its levels could be altered in neonatal cholestatic diseases due to disruptions in bile acid synthesis and transport. Further research is needed to establish the diagnostic utility of 1β-OH-DCA in this context.

Implications for Drug Development

The predominance of CYP3A7 in the fetus has significant implications for drug metabolism and safety during pregnancy and in the neonatal period. Since 1β-hydroxylation of bile acids is a CYP3A7-mediated process, understanding the regulation of this pathway can provide insights into the capacity of the fetal liver to metabolize xenobiotics. This knowledge is crucial for the development of safer medications for use in pregnant women and newborns.

Future Directions and Conclusion

The study of 1β-hydroxydeoxycholic acid has significantly advanced our understanding of the unique aspects of fetal and neonatal bile acid metabolism. However, several key questions remain to be answered:

-

What are the specific signaling roles of 1β-OH-DCA in fetal development?

-

Can 1β-OH-DCA serve as a reliable and specific biomarker for the early detection and differential diagnosis of neonatal cholestatic liver diseases?

-

How do genetic polymorphisms in CYP3A7 affect the levels of 1β-OH-DCA and what are the clinical consequences?

References

-

Fetal bile acid metabolism during infancy: analysis of 1 beta-hydroxylated bile acids in urine, meconium and feces. Hepatology. 1994 Oct;20(4 Pt 1):819-24. [Link]

-

Biliary Bile Acid Composition of the Human Fetus in Early Gestation. PubMed. [Link]

-

Studies on the Unusual 1β-Hydroxylated Bile Acid Biosynthesis in Infants. PubMed. [Link]

-

Neonatal cytochrome P450 CYP3A7: A comprehensive review of its role in development, disease, and xenobiotic metabolism. PMC. [Link]

-

Urinary Bile Acids Profile of Cesarean Sectioned Newborns is Characterized by Oxidative Metabolism of Primary Bile Acids: Limited Roles of Fetal-specific CYP3A7 in Cholate Oxidations. ResearchGate. [Link]

-

[Serum profile of bile acids in children with neonatal hepatitis and extrahepatic biliary atresia]. PubMed. [Link]

-

Distinct Plasma Bile Acid Profiles of Biliary Atresia and Neonatal Hepatitis Syndrome. PubMed. [Link]

-

Neonatal hepatitis vs. biliary atresia: Similarities and differences. Medical News Today. [Link]

-

A liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 20 drugs of abuse and metabolites in human meconium. ResearchGate. [Link]

-

Neonatal hepatitis vs. biliary atresia: Similarities and differences. Medical News Today. [Link]

Sources

- 1. Biliary bile acid composition of the human fetus in early gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Neonatal cytochrome P450 CYP3A7: A comprehensive review of its role in development, disease, and xenobiotic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neonatal hepatitis vs. biliary atresia: Similarities and differences [medicalnewstoday.com]

- 7. [Serum profile of bile acids in children with neonatal hepatitis and extrahepatic biliary atresia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Plasma Bile Acid Profiles of Biliary Atresia and Neonatal Hepatitis Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Isotopic Purity of 1β-Hydroxydeoxycholic Acid-d4: An Essential Standard for CYP3A Phenotyping

This technical guide provides a comprehensive overview of the synthesis and quality control of 1β-Hydroxydeoxycholic Acid-d4 (1β-OH-DCA-d4). As the field of personalized medicine advances, the need for precise tools to evaluate drug metabolism has become paramount. 1β-OH-DCA is a promising endogenous biomarker for the activity of Cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of approximately 30% of all clinically used drugs.[1] The deuterated analog, 1β-OH-DCA-d4, serves as the "gold standard" internal standard for its accurate quantification in biological matrices using mass spectrometry.[2][3]

This document is intended for researchers, analytical scientists, and drug development professionals. It delves into the rationale behind synthetic choices, provides detailed analytical protocols for verifying isotopic purity, and illustrates the application of this critical reagent in modern bioanalysis.

The Role of Deuterated Standards in Quantitative Bioanalysis

In quantitative mass spectrometry, particularly for assays regulated by bodies like the FDA and EMA, stable isotope-labeled (SIL) internal standards are indispensable for achieving the highest levels of accuracy and precision.[3][4] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most common type of SIL.[2][5]

The core principle behind their use is isotope dilution mass spectrometry (IDMS). A known, fixed amount of the deuterated standard (e.g., 1β-OH-DCA-d4) is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[2] Because the deuterated standard is chemically and physically almost identical to the analyte of interest (the endogenous 1β-OH-DCA), it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and instrument variability.[2][6][7] The mass spectrometer distinguishes between the light (analyte) and heavy (standard) forms based on their mass-to-charge ratio. By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification is achieved, as this ratio remains stable even if absolute signal intensities fluctuate.[2]

Key requirements for a high-quality deuterated standard include:

-

High Isotopic Purity: The isotopic enrichment should ideally be ≥98% to prevent interference from the unlabeled species contributing to the analyte signal.[2][8]

-

Stable Labeling: Deuterium atoms must be placed on positions in the molecule that do not undergo back-exchange with hydrogen from solvents or the biological matrix. Labeling on heteroatoms like -OH, -NH, or -SH groups should be avoided.[2]

-

Sufficient Mass Shift: The mass difference between the analyte and the standard should be large enough to prevent isotopic overlap from the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte. A mass shift of +4 amu (as in a d4 standard) is generally sufficient.[5]

Synthesis of 1β-Hydroxydeoxycholic Acid-d4

The synthesis of 1β-OH-DCA-d4 requires a robust and efficient method that ensures high purity and stereospecificity. While lengthy chemical syntheses have been developed, they often suffer from very low yields.[9] A superior approach leverages a biosynthetic route, which is both rapid and highly specific.[9][10]

Causality of Synthetic Choice: Enzymatic vs. Chemical Synthesis

The preferred method for producing 1β-OH-DCA-d4 is the enzymatic 1β-hydroxylation of Deoxycholic Acid-d4 (DCA-d4).[11] This choice is deliberate and based on several key advantages over multi-step chemical synthesis:

-

Stereospecificity: Cytochrome P450 enzymes are highly specific, ensuring the hydroxyl group is introduced exclusively at the 1β position.[10][12] Achieving this level of stereocontrol through chemical means is significantly more complex and often requires numerous protection and deprotection steps.[13][14][15]

-

Efficiency: The enzymatic conversion can be accomplished in a single step, drastically reducing reaction time and resource expenditure compared to lengthy chemical routes.[9]

-

Yield and Purity: The specificity of the enzyme leads to a cleaner reaction with fewer byproducts, simplifying purification and improving the overall yield of the desired product.[9][10]

The workflow begins with the starting material, DCA-d4, which is hydroxylated using a specific CYP enzyme to yield the final product.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from methodologies that utilize recombinant cytochrome P450 systems for efficient and stereospecific hydroxylation.[10][12]

Materials:

-

Deoxycholic Acid-d4 (DCA-d4)

-

Recombinant CYP enzyme (e.g., mutant from Bacillus megaterium)

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer

-

Ethyl acetate

-

Methanol, HPLC grade

-

Water, HPLC grade

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add the DCA-d4 substrate, dissolved in a minimal amount of a co-solvent if necessary.

-

Introduce the NADPH regeneration system components.

-

Initiate the reaction by adding the recombinant CYP enzyme solution.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 12-24 hours), monitoring reaction progress by LC-MS.

-

Reaction Quench & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture.

-

Extract the product from the aqueous phase using an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to isolate 1β-OH-DCA-d4.

-

Verification: Confirm the structure and chemical purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Verification of Isotopic Purity: A Two-Pronged Approach

Confirming the isotopic purity and structural integrity of the synthesized standard is arguably the most critical step.[16] A low isotopic purity (e.g., <98%) can compromise the accuracy of quantitative results by contributing to the signal of the unlabeled analyte.[2] A comprehensive evaluation relies on the complementary strengths of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a rapid, highly sensitive technique ideal for determining the distribution of isotopologues in a deuterated compound.[18][19] It can distinguish and resolve the ions corresponding to the intended d4 molecule from its less-deuterated counterparts (d0, d1, d2, d3) and any over-labeled species.

Protocol: Isotopic Purity by ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the 1β-OH-DCA-d4 standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over the relevant m/z range. Ensure the instrument resolution is sufficient to resolve the isotopic peaks.

-

Data Analysis:

-

Identify the monoisotopic peaks for each isotopologue (d0 to d4).

-

Integrate the peak area or intensity for each isotopologue.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%d4) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100

-

Data Presentation: Hypothetical HR-MS Results

| Isotopologue | Theoretical m/z [M-H]⁻ | Observed m/z | Relative Intensity (%) |

| d0 (Unlabeled) | 407.2854 | 407.2852 | 0.1 |

| d1 | 408.2917 | 408.2915 | 0.3 |

| d2 | 409.2980 | 409.2978 | 0.5 |

| d3 | 410.3042 | 410.3041 | 1.0 |

| d4 | 411.3105 | 411.3103 | 98.1 |

| Calculated Isotopic Purity | ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HR-MS quantifies the overall isotopic distribution, NMR spectroscopy is the benchmark for confirming the structural integrity and pinpointing the exact location of the deuterium labels.[16][17]

-

¹H-NMR (Proton NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen at the labeled positions.[20] By comparing the integration of the signals from the deuterated positions to the integration of a non-deuterated signal within the same molecule (an internal reference), one can accurately calculate the percentage of deuteration at each site.

-

²H-NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing a spectrum where signals appear only from the deuterated positions, confirming the successful incorporation of the labels.[21]

-

¹³C-NMR (Carbon NMR): In ¹³C-NMR, a carbon atom attached to a deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift compared to a carbon attached to a proton. This provides further confirmation of the label's location.[22]

Protocol: Purity by ¹H-NMR

-

Sample Preparation: Dissolve a precisely weighed amount of the 1β-OH-DCA-d4 standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay between scans to allow for accurate integration.

-

Data Analysis:

-

Identify the signals corresponding to the protons at the intended labeling sites (e.g., positions 2, 2, 4, 4 on the steroid core of DCA-d4).[11]

-

Identify a well-resolved signal from a proton on a non-labeled position to use as an internal reference (e.g., the C18 methyl group protons).

-

Carefully integrate the areas of the residual proton signals at the labeled sites and the reference signal.

-

Calculate the isotopic enrichment by comparing the relative integrations, accounting for the number of protons each signal represents.

-

Application: Use in a Validated Bioanalytical Method

Once synthesized and certified, the 1β-OH-DCA-d4 standard is used to develop and validate a robust LC-MS/MS method for quantifying endogenous 1β-OH-DCA in clinical and pre-clinical studies.[1][23][24]

The method validation, following guidelines such as ICH M10, would assess parameters like accuracy, precision, selectivity, calibration curve performance, and matrix effects, all of which rely on the consistent performance of the deuterated internal standard.[3]

Conclusion

The development of a high-quality 1β-Hydroxydeoxycholic Acid-d4 standard is a critical enabling step for advancing research into CYP3A-mediated drug metabolism. The superiority of a single-step, stereospecific enzymatic synthesis over complex chemical routes provides a more efficient path to obtaining this material. However, the synthesis is only the first part of the process. Rigorous, orthogonal analytical validation using both high-resolution mass spectrometry and NMR spectroscopy is mandatory to certify the isotopic purity and structural integrity of the standard. Only with a well-characterized and highly pure deuterated internal standard can researchers and drug developers generate the reliable, high-quality bioanalytical data needed to make informed decisions in a regulatory environment.

References

-

ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link] [Accessed February 24, 2026].

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link] [Accessed February 24, 2026].

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link] [Accessed February 24, 2026].

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link] [Accessed February 24, 2026].

-

International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link] [Accessed February 24, 2026].

-

Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link] [Accessed February 24, 2026].

-

NuMega Resonance Labs. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms. Available from: [Link] [Accessed February 24, 2026].

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link] [Accessed February 24, 2026].

-

BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link] [Accessed February 24, 2026].

-

Bioanalysis Zone. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. Synthesis of the 1 beta-hydroxylated bile acids and identification of 1 beta,3 alpha,7 alpha-trihydroxy- and 1 beta,3 alpha,7 alpha,12 alpha-tetrahydroxy-5 beta-cholan-24-oic acids in human meconium. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. Synthesis of the 1 beta-hydroxylated bile acids, unusual bile acids in human biological fluids. Available from: [Link] [Accessed February 24, 2026].

-

Wikipedia. Isotopic analysis by nuclear magnetic resonance. Available from: [Link] [Accessed February 24, 2026].

-

Oxford Academic. Precision medication based on the evaluation of drug metabolizing enzyme and transporter functions. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Available from: [Link] [Accessed February 24, 2026].

-

ACS Publications. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Available from: [Link] [Accessed February 24, 2026].

-

ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity. Available from: [Link] [Accessed February 24, 2026].

-

J-Stage. Chemical Synthesis of Uncommon Natural Bile Acids: The 9α-Hydroxy Derivatives of Chenodeoxycholic and Lithocholic Acids. Available from: [Link] [Accessed February 24, 2026].

-

Taylor & Francis Online. Method development and validation for simultaneous analysis of four bile acids as CYP3A drug–drug interaction biomarkers. Available from: [Link] [Accessed February 24, 2026].

-

PubMed. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential. Available from: [Link] [Accessed February 24, 2026].

-

ResearchGate. CYP3A Specifically Catalyzes 1 -Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity. Available from: [Link] [Accessed February 24, 2026].

-

Avanti Polar Lipids. Pure Deoxycholic Acid-d4. Available from: [Link] [Accessed February 24, 2026].

-

National Center for Biotechnology Information. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor. Available from: [Link] [Accessed February 24, 2026].

-

MDPI. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker?. Available from: [Link] [Accessed February 24, 2026].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of the 1 beta-hydroxylated bile acids and identification of 1 beta,3 alpha,7 alpha-trihydroxy- and 1 beta,3 alpha,7 alpha,12 alpha-tetrahydroxy-5 beta-cholan-24-oic acids in human meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of the 1 beta-hydroxylated bile acids, unusual bile acids in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Synthesis of Uncommon Natural Bile Acids: The 9α-Hydroxy Derivatives of Chenodeoxycholic and Lithocholic Acids [jstage.jst.go.jp]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. isotope.com [isotope.com]

- 21. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic pathways involving 1beta-hydroxylated bile acids in humans

An In-depth Technical Guide to the Metabolic Pathways of 1β-Hydroxylated Bile Acids in Humans

Abstract

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing systemic lipid and glucose homeostasis. The hydroxylation of bile acids is a critical detoxification mechanism, enhancing their hydrophilicity and facilitating their elimination. Among these modifications, 1β-hydroxylation represents a key, yet often overlooked, metabolic pathway. This technical guide provides a comprehensive overview of the synthesis, regulation, and physiological significance of 1β-hydroxylated bile acids in humans. We will delve into the core enzymatic processes, the intricate regulatory networks governed by nuclear receptors, and the clinical implications of this pathway, particularly in the context of cholestatic liver disease and its utility as an endogenous biomarker. Furthermore, this guide furnishes detailed, field-proven methodologies for the robust analysis of these metabolites, aimed at researchers, scientists, and drug development professionals seeking to explore this facet of bile acid biochemistry.

Introduction: Beyond Digestion - Bile Acids as Metabolic Regulators

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[1][2][3] Following conjugation with glycine or taurine, they are secreted into the bile to aid in the emulsification and absorption of dietary fats and lipid-soluble vitamins.[4][5] In the intestine, gut microbiota modify these primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and the highly toxic lithocholic acid (LCA).[1][6] While essential for digestion, the accumulation of hydrophobic bile acids, particularly during cholestasis, can lead to significant cellular damage and liver injury due to their detergent properties.[7][8][9]

To mitigate this toxicity, hepatocytes have evolved sophisticated detoxification pathways. These include phase I modifications, such as hydroxylation, and phase II conjugation reactions like glucuronidation and sulfation.[10][11] Hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, introduces additional hydroxyl groups onto the steroid nucleus, increasing the water solubility of bile acids and preparing them for excretion.[7][8][12] This guide focuses specifically on the 1β-hydroxylation pathway, a crucial detoxification route primarily mediated by the versatile CYP3A4 enzyme.

The Core Pathway: CYP3A4-Mediated 1β-Hydroxylation

The 1β-hydroxylation of bile acids is a phase I metabolic reaction predominantly catalyzed by CYP3A4, a major drug-metabolizing enzyme in the human liver.[7][8][12] This pathway acts on secondary bile acids, which are generally more hydrophobic and cytotoxic than their primary counterparts.

Key Substrates and Products:

-

Deoxycholic Acid (DCA): CYP3A4 efficiently converts DCA into 1β-hydroxy-deoxycholic acid (1β-OH-DCA).[8][13][14]

-

Lithocholic Acid (LCA): The highly toxic LCA is metabolized by CYP3A4 into the less harmful hyodeoxycholic acid (6α-hydroxylation) and 1β-hydroxy-lithocholic acid (1β-OH-LCA).[7][8]

This enzymatic conversion is a critical step in reducing the toxicity of these bile acids. The addition of the hydroxyl group at the 1β position significantly increases the polarity of the molecule, which facilitates its subsequent conjugation and renal elimination.[7][8][15] While CYP3A4 is the primary catalyst, other isoforms of the CYP3A subfamily, such as CYP3A5 and the fetal/infant-specific CYP3A7, also contribute to this reaction.[13][14][16] This is particularly relevant in infants, where unusual 1β-hydroxylated bile acids have been identified as predominant metabolites.[16]

Caption: Metabolic pathway of 1β-hydroxylation of secondary bile acids.

Regulation by Nuclear Receptors: A Sensing and Response System

The expression and activity of CYP3A4 are not static; they are tightly regulated by a sophisticated network of nuclear receptors that act as sensors for both endogenous and xenobiotic compounds. The Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR) are the master regulators in this context.[7][8][10]

-

Pregnane X Receptor (PXR): PXR is a key sensor for xenobiotics and certain endogenous molecules, including the toxic bile acid LCA.[10] Upon activation by LCA, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements in the promoter region of the CYP3A4 gene, upregulating its transcription.[11] This creates a feed-forward loop: the accumulation of a toxic bile acid induces the very enzyme responsible for its detoxification.[10][17]

-

Farnesoid X Receptor (FXR): While primarily known as the master regulator of bile acid synthesis, FXR also influences detoxification pathways.[12][18] Bile acids, particularly CDCA, are the natural ligands for FXR.[12] FXR activation can induce the expression of enzymes involved in bile acid conjugation and transport.[11] While its direct effect on CYP3A4 can be complex and sometimes species-specific, it plays an integral role in the overall adaptive response to high bile acid concentrations.[11]

This regulatory system ensures that in situations of bile acid overload, such as cholestasis, the liver can mount a defensive response by increasing its capacity to hydroxylate and eliminate potentially harmful bile acids.[7][8]

Caption: PXR-mediated upregulation of CYP3A4 in response to toxic bile acids.

Clinical Significance and Applications

The 1β-hydroxylation pathway is not merely a biochemical curiosity; it has significant implications for human health, disease diagnosis, and drug development.

A Protective Mechanism in Cholestatic Liver Disease

In cholestatic conditions, where bile flow is obstructed, the accumulation of hydrophobic bile acids is a primary driver of liver damage.[7][9] The upregulation of CYP3A4-mediated hydroxylation serves as a crucial compensatory detoxification mechanism.[7][8] Studies have shown that patients with various liver diseases have elevated levels of 1β-hydroxylated bile acids in their urine.[15][19] This indicates an enhanced shunting of bile acids through this alternative elimination pathway when biliary excretion is compromised. The resulting hydroxylated metabolites are more readily excreted by the kidneys, thus alleviating the toxic burden on the liver.[15]

A Biomarker for In Vivo CYP3A4 Activity

Assessing the activity of CYP3A4 is critical in drug development and clinical pharmacology, as it metabolizes approximately 50% of all marketed drugs. Traditional methods often involve administering an exogenous probe drug, like midazolam.[14] However, the measurement of an endogenous metabolic ratio offers a non-invasive alternative. The urinary ratio of 1β-OH-DCA to DCA has emerged as a promising endogenous biomarker for CYP3A4 activity.[13][14] For instance, treatment with potent CYP3A inducers like carbamazepine or rifampicin leads to a significant increase in this urinary ratio.[13][14] This provides a powerful tool to phenotype patients for CYP3A4 activity, predict drug-drug interactions, and personalize drug therapy.

Methodologies for Analysis: A Practical Guide

Accurate quantification of 1β-hydroxylated bile acids is essential for both basic research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[20]

Protocol 1: Quantification of 1β-OH-DCA in Human Urine by LC-MS/MS

This protocol provides a robust workflow for the analysis of 1β-OH-DCA, adapted from established methods.[13][21]

1. Materials and Reagents:

-

Standards: 1β-OH-DCA, Deoxycholic Acid (DCA)

-

Internal Standard (IS): Deuterium-labeled deoxycholic acid (e.g., [2H4]-DCA)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid

-

Solid Phase Extraction (SPE): Mixed-mode anion exchange cartridges

2. Sample Preparation:

-

Spiking: To 1 mL of urine, add 50 µL of the internal standard solution (e.g., 1 µg/mL in MeOH).

-

Enzymatic Hydrolysis (Optional): To measure total (conjugated + unconjugated) bile acids, adjust the pH to ~5.0 and incubate with choloylglycine hydrolase overnight at 37°C. For unconjugated bile acids, skip this step.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL MeOH followed by 2 mL water.

-

Load the pre-treated urine sample.

-

Wash the cartridge with 2 mL water to remove interferences.

-

Wash with 2 mL hexane to remove neutral lipids.

-

Elute the bile acids with 2 mL of 2% formic acid in ACN.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 ACN:Water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: Start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. (See Table 1).

Table 1: Example MRM Transitions for Bile Acid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deoxycholic Acid (DCA) | 391.3 | 391.3 (Quantifier) | -15 |

| 1β-OH-DCA | 407.3 | 407.3 (Quantifier) | -15 |

| [2H4]-DCA (IS) | 395.3 | 395.3 (Quantifier) | -15 |

4. Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of 1β-OH-DCA and DCA in the samples by interpolating from the calibration curve.

-

Calculate the 1β-OH-DCA / DCA ratio.

Caption: Workflow for quantification of urinary 1β-hydroxylated bile acids.

Protocol 2: In Vitro Assessment of 1β-Hydroxylation using Human Liver Microsomes (HLM)

This assay allows for the direct measurement of enzymatic activity and is crucial for mechanistic studies and drug interaction screening.

1. Incubation Mixture (Total Volume 200 µL):

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (e.g., 0.2 mg/mL final concentration)

-

Bile Acid Substrate (e.g., 50 µM DCA)

-

NADPH Regenerating System (or 1 mM NADPH)

2. Experimental Procedure:

-

Pre-incubation: Pre-warm a mixture of buffer, HLM, and substrate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). Linearity with respect to time and protein concentration should be established beforehand.

-

Termination: Stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard.

-

Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for direct LC-MS/MS analysis as described in Protocol 1.

3. Causality and Controls:

-

Negative Controls: Always include incubations without NADPH (to confirm cofactor dependency) and without substrate (to check for background).

-

Inhibitor Control: To confirm CYP3A4 involvement, run a parallel incubation including a specific CYP3A4 inhibitor like ketoconazole (1 µM). A significant reduction in 1β-OH-DCA formation validates the role of CYP3A4.[13]

Quantitative Data Summary

The concentrations of 1β-hydroxylated bile acids can vary significantly based on the biological matrix and the physiological or pathological state of the individual.

Table 2: Representative Concentrations of 1β-Hydroxylated Bile Acids

| Analyte | Biological Matrix | Condition | Concentration / Amount | Reference |

| 1β,3α,7α-trihydroxy-5β-cholan-24-oic acid | Human Meconium | Healthy Neonate | 0.24 µg/mg (5.3% of total) | [21] |

| 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid | Human Meconium | Healthy Neonate | 0.27 µg/mg (6.3% of total) | [21] |

| 1β-hydroxylated bile acids | Urine | Patients with Liver Disease | Major components identified | [15] |

| Urinary 1β-OH-DCA:DCA Ratio | Urine | Healthy Controls | ~0.4 | [13] |

| Urinary 1β-OH-DCA:DCA Ratio | Urine | Patient on Carbamazepine | ~2.8 | [13] |

Conclusion and Future Directions

The 1β-hydroxylation of bile acids is a vital, CYP3A4-driven detoxification pathway that plays a protective role against the accumulation of toxic secondary bile acids. Its regulation by nuclear receptors like PXR highlights an elegant feedback mechanism central to maintaining bile acid homeostasis. The clinical utility of this pathway is twofold: it represents a key adaptive response in cholestatic liver diseases and provides a powerful, non-invasive endogenous biomarker for CYP3A4 activity, with significant implications for personalized medicine and drug development.

Future research should focus on further elucidating the quantitative contribution of this pathway to overall bile acid clearance in different stages of liver disease. Additionally, exploring the interplay between gut microbiome composition, the secondary bile acid pool available for 1β-hydroxylation, and host CYP3A4 activity will provide a more holistic understanding of this critical metabolic axis. The methodologies outlined herein provide a robust foundation for scientists to pursue these and other questions in the dynamic field of bile acid research.

References

A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be generated here.

Sources

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 3. Frontiers | Bile Acids, Liver Cirrhosis, and Extrahepatic Vascular Dysfunction [frontiersin.org]

- 4. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bile Acids: Physiological Activity and Perspectives of Using in Clinical and Laboratory Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 7. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 9. m.youtube.com [m.youtube.com]

- 10. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear receptors as therapeutic targets in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Farnesoid X receptor alpha: a molecular link between bile acids and steroid signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Altered bile acid metabolism in liver disease: concurrent occurrence of C-1 and C-6 hydroxylated bile acid metabolites and their preferential excretion into urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the Unusual 1β-Hydroxylated Bile Acid Biosynthesis in Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 19. Altered metabolism of bile acids in cholestasis: determination of 1 beta- and 6 alpha-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of 1β-Hydroxylated Bile Acids and Related Compounds in Human Biological Fluids by Gas Chromatography-Mass Spectrometry [jstage.jst.go.jp]

Introduction: The Critical Role of a Deuterated Bile Acid in Safety and Metabolism Studies

An In-Depth Technical Guide to 1β-Hydroxydeoxycholic Acid-d4: An Essential Tool in Modern Drug Development

In the landscape of pharmaceutical development and clinical research, the precise measurement of endogenous molecules is paramount for understanding drug safety and efficacy. 1β-Hydroxydeoxycholic Acid-d4 (1β-OH-DCA-d4) has emerged as a critical tool, not as a therapeutic agent, but as an indispensable internal standard for bioanalytical assays. Its significance is intrinsically linked to its unlabeled analogue, 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a bile acid metabolite that serves as a highly sensitive and specific endogenous biomarker for the activity of Cytochrome P450 3A (CYP3A) enzymes.[1][2][3]

The CYP3A subfamily, particularly CYP3A4, is the most abundant and important drug-metabolizing enzyme in the human liver and intestine. It is responsible for the metabolism of approximately 50% of all marketed drugs. Consequently, predicting and understanding drug-drug interactions (DDIs) involving CYP3A is a cornerstone of drug safety assessment. When a new drug is a CYP3A inhibitor or inducer, it can dangerously alter the concentrations of co-administered medications. The use of 1β-OH-DCA as a biomarker provides a non-invasive window into the in-vivo activity of this crucial enzyme system.[4] This guide provides a comprehensive overview of the physicochemical properties, biological relevance, and analytical application of 1β-Hydroxydeoxycholic Acid-d4, designed for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Physicochemical Properties

The fundamental characteristics of 1β-Hydroxydeoxycholic Acid-d4 are summarized below. This deuterated form is specifically designed to be chemically identical to the endogenous analyte but physically distinguishable by its increased mass, making it the ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₆D₄O₅ | [5] |

| Molecular Weight | 412.53 | [5] |

| CAS Number (Unlabeled) | 80434-32-8 | [5][6] |

| Appearance | White to off-white solid | [5][7] |

| Synonyms | (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic Acid-d4 | [5] |

The Scientific Underpinning: A Metabolic Pathway for CYP3A Phenotyping

The utility of 1β-OH-DCA-d4 is entirely dependent on the biological role of its unlabeled counterpart. Deoxycholic acid (DCA), a secondary bile acid formed by gut bacteria, is reabsorbed into the body and undergoes further metabolism. Critically, the conversion of DCA into 1β-OH-DCA is a hydroxylation reaction catalyzed specifically by the CYP3A4 and CYP3A7 enzymes.[1][4][8]

This specificity is the key to its function as a biomarker.

-

CYP3A Induction: When a drug (e.g., Rifampicin) induces the expression of CYP3A enzymes, the rate of DCA conversion to 1β-OH-DCA increases. This leads to a higher measured ratio of 1β-OH-DCA to DCA in biological fluids like urine or plasma.[3][4][8]

-

CYP3A Inhibition: Conversely, when a drug (e.g., Itraconazole) inhibits CYP3A activity, this metabolic step is slowed, resulting in a decreased 1β-OH-DCA/DCA ratio.[3][9]

By measuring this ratio, researchers can accurately phenotype an individual's CYP3A activity and assess the impact of a new drug candidate on this critical metabolic pathway.

Caption: Metabolic pathway of DCA to 1β-OH-DCA via CYP3A enzymes.

Application in Bioanalysis: A Workflow for Precise Quantification

The primary application of 1β-OH-DCA-d4 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The rationale for using a stable isotope-labeled IS is robust: it behaves almost identically to the endogenous analyte during sample extraction, chromatography, and ionization, but is differentiated by the mass spectrometer. This co-eluting, mass-shifted standard allows for highly accurate and precise correction for any sample loss or matrix-induced signal suppression or enhancement, which is a common challenge in complex biological samples like plasma and urine.

Caption: Bioanalytical workflow for quantifying 1β-OH-DCA using its d4-labeled IS.

Protocol: Quantification of 1β-OH-DCA in Human Urine

This protocol is a representative example synthesized from established methodologies.[8][10] Researchers should perform full validation according to regulatory guidelines.

1. Preparation of Standards and Internal Standard (IS) Solution:

-

Prepare a stock solution of 1β-OH-DCA-d4 in methanol.

-

Create a working IS solution by diluting the stock solution in methanol/water (1:1) to the desired concentration (e.g., 3000 ng/mL).[8]

-

Prepare calibration standards by spiking known concentrations of unlabeled 1β-OH-DCA into a surrogate matrix (e.g., charcoal-stripped urine).

2. Sample Preparation:

-

To a 300 µL aliquot of urine sample, add 2 µL of the IS working solution.[8]

-

Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6).[8]

-

Add 8 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 75 µL of choloylglycine hydrolase to hydrolyze conjugated bile acids.[8]

-

Vortex gently and incubate the mixture overnight at 37 °C.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes.

-

Evaporate the final eluate to dryness and reconstitute in the mobile phase for injection.

3. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution profile, typically using water with a formic acid modifier as mobile phase A and acetonitrile/methanol with formic acid as mobile phase B.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific mass transitions are critical for selectivity.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the area ratio against the nominal concentration of the calibrators.

-

Determine the concentration of 1β-OH-DCA in the unknown samples by interpolating their area ratios from the calibration curve.

Synthesis and Availability

While traditional multi-step chemical synthesis of 1β-OH-DCA is possible, it has proven to be a low-yield and lengthy process.[12] A significant advancement has been the development of a biosynthetic route. This method employs a mutant of the cytochrome P450 enzyme from Bacillus megaterium (BM3) to perform a one-step, stereospecific oxidation of deoxycholic acid or [D4]deoxycholic acid into the desired 1β-hydroxylated product.[4][12] This biocatalytic approach is far more efficient and is the preferred method for producing both the labeled and unlabeled compounds for research purposes.[12] These compounds are commercially available from specialized chemical synthesis companies.[8][13]

Conclusion

1β-Hydroxydeoxycholic Acid-d4 is a highly specialized but essential tool for modern drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of its unlabeled counterpart, 1β-OH-DCA. The measurement of the 1β-OH-DCA to DCA ratio provides a sensitive, specific, and non-invasive method for assessing in-vivo CYP3A4/5 activity. This allows researchers and drug development professionals to effectively screen for potential drug-drug interactions early in the development pipeline, ultimately contributing to the creation of safer and more effective medicines. The continued application of this biomarker and its associated analytical standard will undoubtedly remain a key component of clinical pharmacology and regulatory submission packages.

References

- 1β-Hydroxytaurodeoxycholic Acid-D4 (major) Sodium [CAS 111945-04-1]. ESS.

- 1β-Hydroxydeoxycholic Acid-D4 (major) [CAS 80434-32-8]. ESS.

-

Magliocco, G., et al. (2021). The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? Journal of Personalized Medicine. Available from: [Link]

-

Magliocco, G., et al. (2021). The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? MDPI. Available from: [Link]

-

Chen, Y., et al. (2025). 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor. Clinical and Translational Science. Available from: [Link]

-

1β-Hydroxydeoxycholic acid. CAS Common Chemistry. Available from: [Link]

-

Method development and validation for simultaneous analysis of four bile acids as CYP3A drug–drug interaction biomarkers. Taylor & Francis Group. Available from: [Link]

-

Hayes, M. A., et al. (2017). Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

-

Xue, Y., et al. (2024). 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential. Drug Metabolism and Disposition. Available from: [Link]

-

Evaluation of 1-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inh. Semantic Scholar. Available from: [Link]

-

Xue, Y., et al. (2024). 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential. Drug Metabolism and Disposition. Available from: [Link]

-

Magliocco, G., et al. (2021). The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? ResearchGate. Available from: [Link]

-

Hayes, M. A., et al. (2016). CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity. Drug Metabolism and Disposition. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. esschemco.com [esschemco.com]

- 8. mdpi.com [mdpi.com]

- 9. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecules: A Technical Guide to Deuterated Bile Acids in Liver Disease Research

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of liver disease, the ability to trace metabolic pathways in a living system is paramount. This guide provides an in-depth exploration of a powerful and increasingly indispensable tool: deuterated bile acids. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, we can create "sentinel molecules" that navigate the intricate landscape of bile acid metabolism, offering unprecedented insights into the pathophysiology of liver diseases. This document moves beyond a simple recitation of protocols, delving into the causal logic behind experimental design and the robust analytical methodologies required for trustworthy and impactful results.

The Rationale for Deuteration: Unmasking the Dynamics of Bile Acid Homeostasis

Bile acids, far from being mere digestive detergents, are now recognized as critical signaling molecules that regulate their own synthesis, transport, and a host of metabolic processes through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3] In healthy individuals, the synthesis, enterohepatic circulation, and microbial transformation of bile acids are tightly regulated to maintain a homeostatic balance.[4] However, in liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestatic conditions, this delicate equilibrium is disrupted, contributing to disease progression.[5][6][7]

The core challenge in studying these disruptions is the dynamic nature of the bile acid pool. Static measurements of bile acid concentrations in plasma or feces provide a mere snapshot and can be misleading. To truly understand the derangements in liver disease, we must measure the flux through these pathways – the rates of synthesis, transport, and metabolism. This is where deuterated bile acids prove invaluable.

By introducing a known quantity of a deuterated bile acid into a biological system, we can trace its metabolic fate over time. The use of stable isotopes like deuterium avoids the complications and safety concerns associated with radioactive tracers.[3][8] Mass spectrometry can readily distinguish between the endogenous (unlabeled) and exogenous (deuterated) bile acids, allowing for precise quantification of their kinetics. This enables us to answer critical research questions:

-

How does liver disease alter the rate of de novo bile acid synthesis?

-

Is the enterohepatic circulation of specific bile acids impaired in cholestasis?

-

What is the contribution of gut microbial metabolism to the secondary bile acid pool in NAFLD?

-

How do novel therapeutic interventions impact bile acid kinetics?

The answers to these questions are fundamental to understanding disease mechanisms and developing targeted therapies.

Key Applications of Deuterated Bile Acids in Liver Disease Research

The versatility of deuterated bile acids allows for their application across a spectrum of liver diseases. Here, we explore their utility in two major areas of investigation: cholestatic liver diseases and non-alcoholic fatty liver disease.

Cholestatic Liver Diseases: Mapping the Impaired Flow

Cholestatic liver diseases are characterized by a reduction or blockage of bile flow, leading to the accumulation of cytotoxic bile acids within the liver, causing inflammation and injury.[7][9] Deuterated bile acids can be employed to:

-

Quantify the impairment of bile acid transport: By administering a deuterated primary bile acid and measuring its appearance and clearance from different compartments (plasma, urine, feces), researchers can model the efficiency of key transporters like the bile salt export pump (BSEP) and the apical sodium-dependent bile acid transporter (ASBT).[7]

-

Assess the efficacy of therapeutic interventions: Novel drugs aimed at restoring bile flow or protecting hepatocytes from bile acid toxicity can be evaluated by their ability to alter the kinetics of deuterated bile acids.

-

Investigate alternative clearance pathways: In severe cholestasis, alternative pathways for bile acid elimination, such as urinary excretion, become more prominent. Deuterated tracers can quantify the contribution of these compensatory mechanisms.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Unraveling Metabolic Dysregulation

NAFLD and its progressive form, NASH, are intimately linked to metabolic syndrome and are characterized by hepatic steatosis, inflammation, and fibrosis.[6][10] Dysregulation of bile acid metabolism is a key feature of NAFLD/NASH.[5][6] Deuterated bile acids are instrumental in:

-

Determining the impact of steatosis on bile acid synthesis: Researchers can investigate whether the accumulation of fat in the liver directly impairs the enzymatic machinery responsible for converting cholesterol into bile acids.[6][10]

-

Elucidating the role of the gut-liver axis: The gut microbiota plays a crucial role in modifying primary bile acids into secondary bile acids, which have distinct signaling properties.[9] By administering a deuterated primary bile acid and tracking the appearance of its deuterated secondary metabolites, the impact of gut dysbiosis in NAFLD on bile acid transformation can be quantified.

-

Evaluating the effects of FXR and TGR5 agonists: A major focus of drug development for NASH is the targeting of bile acid receptors.[5] Deuterated bile acid kinetic studies can provide pharmacodynamic readouts of how these drugs modulate bile acid synthesis and transport in vivo.

Methodological Cornerstones: Ensuring Data Integrity

The successful application of deuterated bile acids in liver disease research hinges on rigorous analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of bile acids in biological matrices due to its high sensitivity and specificity.[11][12]

The Critical Role of Deuterated Internal Standards

In any quantitative LC-MS/MS assay, the use of an appropriate internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[12][13] The ideal internal standard is a stable isotope-labeled version of the analyte being measured.[2] Therefore, when quantifying endogenous bile acids, a mixture of deuterated bile acids is added to each sample at a known concentration.[13] This ensures the most accurate and precise quantification possible.

Table 1: Commonly Used Deuterated Bile Acids and their Applications

| Deuterated Bile Acid | Parent Bile Acid | Primary Application |

| Cholic acid-d4 | Cholic acid (CA) | Tracer for classical bile acid synthesis pathway kinetics |

| Chenodeoxycholic acid-d4 | Chenodeoxycholic acid (CDCA) | Tracer for primary bile acid kinetics and conversion to secondary bile acids |

| Deoxycholic acid-d4 | Deoxycholic acid (DCA) | Internal standard for quantification of secondary bile acids |

| Ursodeoxycholic acid-d4 | Ursodeoxycholic acid (UDCA) | Tracer for therapeutic bile acid kinetics |

| Glycocholic acid-d4 | Glycocholic acid (GCA) | Internal standard for conjugated bile acid quantification |

| Taurocholic acid-d4 | Taurocholic acid (TCA) | Internal standard for conjugated bile acid quantification |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting in vivo studies using deuterated bile acids in rodent models of liver disease. These should be adapted based on the specific research question and institutional animal care and use guidelines.

In Vivo Administration of Deuterated Bile Acids in a Rodent Model of Cholestasis

Objective: To determine the effect of a therapeutic agent on the enterohepatic circulation of cholic acid in a bile duct-ligated (BDL) mouse model of cholestasis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Deuterated cholic acid (d4-CA)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Therapeutic agent or vehicle control

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Surgical instruments for bile duct ligation

Protocol:

-

Induction of Cholestasis: Perform bile duct ligation surgery on a cohort of mice. A sham-operated group should be included as a control. Allow mice to recover for 3-5 days.

-

Therapeutic Intervention: Administer the therapeutic agent or vehicle control to the BDL and sham mice daily for the desired treatment period (e.g., 7 days).

-